molecular formula C23H27N5O3S B2494287 N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893904-26-2

N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2494287
CAS RN: 893904-26-2
M. Wt: 453.56
InChI Key: HZVPHBBEBAPQRE-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals with diverse biological and chemical properties. Research has focused on synthesizing these compounds and characterizing their structural, physical, and chemical attributes, aiming to explore their potential applications in various fields, excluding their use as drugs to avoid discussing dosage and side effects.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, cyclization, and interactions with aromatic aldehydes and other reagents under specific conditions to achieve the desired product. These processes often require precise control of reaction conditions to ensure the successful formation of the target compound (Elmuradov et al., 2011).

Molecular Structure Analysis

Structural characterization typically employs techniques like NMR, IR, and X-ray crystallography. These methods help determine the molecular geometry, vibrational frequencies, and the overall structure of the compound, providing insights into its chemical behavior and interactions (Orek et al., 2012).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals can be explored through synthesis reactions, including alkylation, and the study of its behavior under various conditions. The formation mechanism and potential for further reactions highlight its chemical versatility (Dyachenko et al., 2003).

Scientific Research Applications

Antimicrobial Applications

Pyrimidine and pyridine derivatives have been synthesized for their antimicrobial properties. For instance, a study by Hossan et al. (2012) describes the synthesis of pyrimidinones and oxazinones derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates the potential for synthesizing compounds with specific structures, such as N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, to explore their antimicrobial efficacy.

Antitumor Activity

Another area of interest is the investigation of pyrimidine derivatives for antitumor activities. Fahim et al. (2019) conducted a study where pyrimidiopyrazole derivatives were synthesized and showed outstanding in vitro antitumor activity against the HepG2 cell line. The molecular docking analysis of these compounds provided insights into their interaction with biological targets, suggesting the utility of similar compounds in cancer research (Fahim et al., 2019).

Radioligand Imaging

Compounds with pyrazolo[1,5-a]pyrimidineacetamides structure have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Dollé et al. (2008) synthesized DPA-714, a compound designed for labeling with fluorine-18, facilitating in vivo imaging and offering a tool for neuroinflammation studies (Dollé et al., 2008).

Synthetic Routes and Chemical Transformations

Research into the synthesis of heterocyclic compounds, including pyrimidinones and thienopyrimidines, has highlighted novel routes for creating complex molecules with potential therapeutic applications. Elmuradov et al. (2011) explored the condensation of pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, showcasing the synthetic versatility of pyrimidine derivatives (Elmuradov et al., 2011).

properties

IUPAC Name

N-cyclohexyl-2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-14-9-7-8-12-16(14)19-25-20-18(22(30)28(3)23(31)27(20)2)21(26-19)32-13-17(29)24-15-10-5-4-6-11-15/h7-9,12,15H,4-6,10-11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVPHBBEBAPQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NC4CCCCC4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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